1'-[(1,3-二甲基-1H-吡唑-4-基)甲基]-3-(吡咯烷-1-基羰基)-1,4'-联哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, including ring closure, heterocyclization, and condensation processes. For example, the synthesis of pyrazolopyridine derivatives can be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature, indicating a potential pathway for synthesizing related compounds like the one (Ravi et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using X-ray crystallography, NMR, and IR spectroscopies, revealing significant details about their geometry, conformation, and electronic structure. For instance, the structural analysis of 2,2'-bis(pyrazol-1-yl)-4,4'-bipyridine derivatives provided insights into their twisting about the central pyridine-pyridine bond and the coplanarity of pyrazole rings with attached pyridine rings, which could offer clues into the molecular structure of the compound (Phillip & Steel, 1995).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary widely, depending on their structural features. For instance, the presence of pyrazole and pyridine rings can lead to specific reactivity patterns, such as nucleophilic attacks at certain positions, which are crucial for further functionalization or for inducing specific chemical reactions (Halim & Ibrahim, 2022).
科学研究应用
抗氧化、抗肿瘤和抗菌活性
与查询化学物质结构相关的化合物已被合成并对其生物活性进行了评估。例如,据报道吡唑并吡啶的衍生物表现出显着的抗氧化、抗肿瘤和抗菌活性。通过微波辅助技术合成这些化合物表明它们对肝癌和乳腺癌细胞系以及革兰氏阳性菌和革兰氏阴性菌和真菌具有很高的活性 (El‐Borai 等人,2013)。
分子对接和抗菌活性
进一步的研究包括合成新型吡啶和稠合吡啶衍生物,这些衍生物针对特定靶蛋白进行了分子对接筛选。这些化合物表现出抗菌和抗氧化活性,提供了对其潜在治疗应用的见解 (Flefel 等人,2018)。
泌尿选择性 α1-肾上腺素受体拮抗剂
此外,对与查询化学物质相关的化合物的一类芳基哌嗪的研究已将它们确定为 α1-肾上腺素受体亚型选择性拮抗剂。这些化合物显示出治疗与人下尿路相关的疾病的潜力,表现出显着的选择性和亲和力 (Elworthy 等人,1997)。
结构分析和晶体学
对相关化合物(如异噻唑并吡啶及其衍生物)的结构和分子性质的研究为其化学行为和在新治疗剂开发中的潜在应用提供了宝贵的见解 (Karczmarzyk & Malinka,2004)。
作用机制
属性
IUPAC Name |
[1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O/c1-17-19(14-23(2)22-17)15-24-12-7-20(8-13-24)26-11-5-6-18(16-26)21(27)25-9-3-4-10-25/h14,18,20H,3-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEAMTYZESXASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。